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Introduction
Syringaldehyde (4-hydroxy-3,5-dimethoxybenzaldehyde) is a naturally occurring aromatic

aldehyde that plays a significant role in the flavor and fragrance industry.[1][2] Its unique

sensory profile, characterized by smoky, spicy, woody, and sweet notes, makes it a valuable

ingredient in a wide range of products, from food and beverages to fine fragrances and

cosmetics.[3][4][5] This technical guide provides an in-depth overview of syringaldehyde,

covering its chemical and physical properties, sensory characteristics, natural occurrence,

synthesis, and analytical methods for its evaluation.

Chemical and Physical Properties
Syringaldehyde is a crystalline powder, typically pale yellow to white, with a distinct vanilla-like

odor.[2][6] It is structurally related to vanillin, another key aroma compound. Key

physicochemical properties of syringaldehyde are summarized in the table below.
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Property Value References

IUPAC Name
4-hydroxy-3,5-

dimethoxybenzaldehyde
[7]

CAS Number 134-96-3 [7]

Molecular Formula C₉H₁₀O₄ [7]

Molar Mass 182.17 g/mol [7]

Melting Point 110-113 °C [8]

Boiling Point 192-193 °C at 19 kPa [8]

Solubility

Insoluble in water; Soluble in

alcohol and polar organic

solvents.

[7][8]

Appearance Pale yellow solid [7]

Flavor and Fragrance Profile
Syringaldehyde contributes a complex and desirable aroma and flavor profile. Its sensory

characteristics are often described as:

Aroma: Sweet, balsamic-floral with green, plastic, woody, and tonka bean nuances.[1][3] It

also imparts smoky, spicy, and hot aromas, particularly in aged spirits like whisky.[1][8]

Flavor: Sweet cocoa, chocolate, creamy, and nutty.[1]

Quantitative Sensory Data
While extensive quantitative sensory data for syringaldehyde is not readily available in public

literature, some key values and recommended usage levels have been reported. The limit of

detection for syringaldehyde has been reported as 0.275 ppm.[9]
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Application Average Usual (ppm) Average Maximum (ppm)

Baked Goods 12 60

Nonalcoholic Beverages 4 20

Fragrance Concentrate - up to 2.00%

Natural Occurrence
Syringaldehyde is found in a variety of natural sources, often as a product of lignin

degradation. Notable sources include:

Woods: Spruce, maple, and oak trees are significant natural sources of syringaldehyde.[1]

[8] The aging of spirits like whisky in oak barrels leads to the extraction of syringaldehyde,

contributing to their characteristic spicy and smoky notes.[1][8][10]

Plants: It occurs in trace amounts in various other plants.[2]

Food and Beverages: Syringaldehyde can be found in products such as roasted barley,

beer, grape brandy, and rum.[11]

Synthesis of Syringaldehyde
While naturally occurring, syringaldehyde for commercial use is often synthesized. Two

common methods are the Duff reaction and synthesis from p-cresol.

Experimental Protocol: Duff Reaction
The Duff reaction is a formylation of phenols using hexamethylenetetramine in an acidic

medium.[12][13]

Materials:

Pyrogallol-1,3-dimethyl ether

Hexamethylenetetramine

Glycerol
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Boric acid

Concentrated sulfuric acid

Water

Chloroform

Sodium bisulfite

Procedure:

A mixture of glycerol and boric acid is heated to 150°C.

A mixture of pyrogallol-1,3-dimethyl ether and hexamethylenetetramine is added rapidly.

The temperature is maintained at 150-160°C for approximately 6 minutes.

The reaction is cooled to 110°C and a solution of sulfuric acid in water is added.

After stirring and cooling, the separated boric acid is filtered off.

The filtrate is extracted with chloroform.

The chloroform extract is then extracted with a sodium bisulfite solution.

The bisulfite solution is acidified with sulfuric acid and heated to expel sulfur dioxide.

The precipitated syringaldehyde is collected by filtration, washed, and dried.

Recrystallization from aqueous methanol yields pure syringaldehyde.[12]

Analytical Techniques
The identification and quantification of syringaldehyde in various matrices are crucial for

quality control in the flavor and fragrance industry. High-Performance Liquid Chromatography

(HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common

analytical methods employed.
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Experimental Protocol: HPLC Analysis
HPLC is a versatile technique for the separation and quantification of syringaldehyde.[9][14]

Instrumentation:

HPLC system with a Diode Array Detector (DAD)

Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm)

Chromatographic Conditions:

Mobile Phase: A gradient of 0.2% ortho-phosphoric acid in water (A) and methanol (B) can

be used. A typical gradient could be starting with a higher proportion of A and gradually

increasing the proportion of B.

Flow Rate: 1.0 mL/min

Injection Volume: 10 µL

Column Temperature: 28°C

Detection Wavelength: 270 nm for general phenolic compounds, with specific monitoring at

wavelengths where syringaldehyde has maximum absorbance.[15]

Sample Preparation (for Maple Syrup):

Dilute the maple syrup sample with deionized water.

Filter the diluted sample through a 0.45 µm filter before injection.[16]

Experimental Protocol: GC-MS Analysis
GC-MS is a powerful tool for the identification of volatile and semi-volatile compounds like

syringaldehyde, especially in complex matrices like essential oils.[17][18]

Instrumentation:

GC-MS system with a capillary column
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Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar nonpolar column.

Chromatographic Conditions:

Carrier Gas: Helium at a constant flow rate (e.g., 1.7 mL/min).

Injection: Split injection (e.g., split ratio 50:1).

Injector Temperature: 250°C

Oven Temperature Program:

Initial temperature: 70°C

Ramp: 2°C/min to 270°C

MS Conditions:

Ionization Mode: Electron Impact (EI) at 70 eV

Mass Range: m/z 40-400

Ion Source Temperature: 230°C

Transfer Line Temperature: 280°C[18][19]

Sample Preparation (for Essential Oils):

Dilute the essential oil sample in a suitable solvent (e.g., methanol or dichloromethane) to a

concentration of approximately 1%.

Inject 1 µL of the diluted sample into the GC-MS.[7]

Sensory Perception and Signaling Pathways
The perception of syringaldehyde's aroma and taste involves interactions with specific

olfactory and gustatory receptors. While the specific receptors for syringaldehyde have not

been definitively identified, research on related compounds provides insights into the likely

pathways.
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Olfactory Pathway
Aldehydes are known to activate a range of olfactory receptors (ORs).[3][20] The perception of

syringaldehyde's aroma likely involves a combinatorial activation of multiple ORs in the

olfactory epithelium.

Syringaldehyde
(Odorant)

Olfactory Receptors (ORs)
in Olfactory Sensory Neurons

Binds to G-protein (G_olf)
Activation

Adenylyl Cyclase
Activation

Increased
cAMP Levels

Cyclic Nucleotide-Gated
Ion Channel Opening

Neuron
Depolarization

Influx of Na+ and Ca2+ Signal to
Olfactory Bulb

Action Potential

Click to download full resolution via product page

Olfactory signaling pathway for aroma perception.

Gustatory Pathway
The taste of phenolic compounds, including aldehydes, can be complex, often involving bitter

taste receptors (TAS2Rs).[7][11][21] Some aldehydes have also been shown to act as positive

allosteric modulators of the calcium-sensing receptor (CaSR), which can enhance sweet,

umami, and salty tastes.[4][22]
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Potential gustatory signaling pathways for syringaldehyde.
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Experimental Workflow for New Flavor/Fragrance
Ingredient Evaluation
The evaluation of a new ingredient like syringaldehyde in the flavor and fragrance industry

follows a structured workflow to ensure safety, quality, and desired sensory performance.
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Phase 1: Initial Screening

Phase 2: Technical & Safety Assessment
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Workflow for new flavor/fragrance ingredient evaluation.
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Conclusion
Syringaldehyde is a versatile and valuable aromatic compound in the flavor and fragrance

industry. Its complex sensory profile and natural origins make it a desirable ingredient for

creating sophisticated and appealing products. A thorough understanding of its chemical

properties, synthesis, and analytical methods is essential for its effective utilization. Further

research into its specific sensory receptors and quantitative flavor and aroma characteristics

will continue to expand its application and importance in the field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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